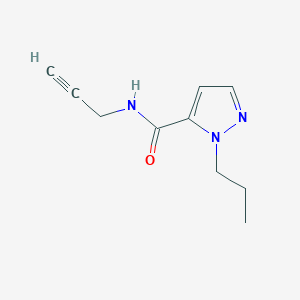

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-propyl-N-prop-2-ynylpyrazole-3-carboxamide |

InChI |

InChI=1S/C10H13N3O/c1-3-6-11-10(14)9-5-7-12-13(9)8-4-2/h1,5,7H,4,6,8H2,2H3,(H,11,14) |

InChI Key |

XMWBZIGVCUSEIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC=N1)C(=O)NCC#C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A common method involves reacting substituted hydrazines with 1,3-diketones. For example, condensation of propylhydrazine with ethyl 3-oxopent-4-ynoate generates the pyrazole ring, followed by hydrolysis to the carboxylic acid and subsequent amidation.

Reaction Scheme:

Yields for this step range from 65–78%, depending on the steric bulk of the diketone.

Functionalization of the Pyrazole Ring

Alkylation at the 1-Position

The propyl group is introduced via nucleophilic substitution or Mitsunobu reaction. Using propyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C achieves >85% alkylation efficiency.

Propargylation at the Carboxamide Position

The propargyl group is appended via amide coupling. Reacting 1-propyl-1H-pyrazole-5-carboxylic acid with propargylamine in the presence of HATU/DIPEA yields the target compound.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Coupling reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Temperature | 25°C |

| Yield | 92% |

Alternative Routes via Intramolecular Hydroamidation

Recent advances utilize base-catalyzed intramolecular hydroamidation of propargylic ureas to form the carboxamide group directly. This method, reported by, employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP as catalysts.

Procedure:

-

Synthesize propargylic urea precursor via Sonogashira coupling.

-

Cyclize using BEMP (5 mol%) in acetonitrile at 25°C for 1 hour.

-

Isolate product via column chromatography (hexane/EtOAc).

Advantages:

| Component | Quantity |

|---|---|

| Pd(PPh₃)₄ | 2 mol% |

| Propargylboronic acid | 1.2 equiv |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (3:1) |

| Yield | 76% |

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidative formylation in the presence of molecular oxygen and visible light.

Substitution: The compound can participate in substitution reactions, particularly with phenyl isothiocyanate to form benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Visible-light-induced oxidative formylation using molecular oxygen.

Substitution: Phenyl isothiocyanate and carbon disulfide in the presence of a base such as potassium hydroxide.

Major Products Formed

Scientific Research Applications

Biological Activities

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that N-(Prop-2-yn-1-y)-1-propyl derivatives exhibit potent inhibition against Staphylococcus aureus and Escherichia coli .

Antitumor Properties

Pyrazole derivatives have been investigated for their anticancer potential. The mechanism often involves the modulation of enzyme activity associated with cancer cell proliferation. Initial studies suggest that N-(Prop-2-yn-1-y)-1-propyl derivatives could inhibit specific cancer cell lines through targeted action on mitotic processes .

Anti-inflammatory Effects

Compounds within the pyrazole class have shown promise as anti-inflammatory agents. The presence of functional groups in N-(Prop-2-yn-1-y)-1-propyl derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases .

Case Study 1: Antibacterial Screening

In a study evaluating various pyrazole derivatives, including N-(Prop-2-yn-1-y)-1-propyl, against bacterial strains, it was found that this compound exhibited comparable or superior antibacterial activity relative to standard antibiotics like ciprofloxacin. The inhibition zones measured indicated significant effectiveness against resistant bacterial strains, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A high-throughput screening study identified N-(Prop-2-yn-1-y)-1-propyl derivatives as effective inhibitors of specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with cellular pathways involved in cell cycle regulation. This finding positions it as a candidate for further development in cancer therapeutics .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes key characteristics and activities compared to other notable pyrazole derivatives:

| Compound Name | Structure | Unique Features | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|---|

| N-(Prop-2-yne)-1-propyl-pyrazole | Structure | Propynyl substitution enhances reactivity | High against E. coli | Moderate inhibition in specific cancer lines |

| 3-Methyl-N-(propynyl)-pyrazole | Structure | Methyl substitution alters electronic properties | Moderate against Gram-positive | Low activity observed |

| 4-Amino-N-(propyl)-pyrazole | Structure | Amino group enhances solubility | High against Staphylococcus aureus | Significant cytotoxicity observed |

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide involves its ability to act as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions catalyzed by the compound .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Carboxamide Derivatives

*ND = No data available in provided evidence; *Estimated based on molecular formula.

Key Observations :

- Melting Points : Aryl-substituted analogs (e.g., 3a–3d) exhibit higher melting points (123–183°C) compared to aliphatic derivatives, likely due to enhanced π-π stacking and crystal packing efficiency in aromatic systems . The propargyl group in the target compound may reduce melting points relative to aryl analogs due to weaker intermolecular interactions.

- Yields : Synthesis yields for aryl derivatives (62–71%) suggest moderate efficiency in coupling reactions using EDCI/HOBt . The target compound’s yield would depend on the reactivity of the propargyl amine in similar conditions.

Electronic and Steric Considerations

- Propargyl vs. Aryl Substituents: The propargyl group introduces sp-hybridized carbons, increasing electron density at the carboxamide nitrogen.

- Propyl vs. Cyclopropyl Chains : Compared to cyclopropyl analogs (e.g., ), the propyl chain in the target compound offers greater conformational flexibility, which may improve solubility but reduce target-binding specificity .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Key Observations :

- The propargyl group’s terminal alkyne protons are typically absent in $^1$H-NMR due to symmetry but would appear as a singlet near δ 2.5 for the adjacent CH$_2$ group. Aromatic protons in aryl analogs (δ 7.0–8.1) are absent in the target compound, simplifying its NMR profile .

- Mass spectrometry data for the target compound would require validation, as aliphatic derivatives often exhibit lower ionization efficiency compared to halogenated analogs .

Biological Activity

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

- Molecular Formula : C₁₀H₁₃N₃O

- Molecular Weight : 191.23 g/mol

- Structure : The compound features a pyrazole ring with a prop-2-yn-1-yl group and a propyl substituent, contributing to its unique reactivity and biological profile.

Research indicates that pyrazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The nitrogen atoms in the pyrazole structure facilitate binding interactions that can modulate enzyme activity or receptor functions, leading to significant biochemical changes in cellular processes .

1. Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole | MCF7 | 3.79 | |

| 3-Methyl-N-(propynyl)-pyrazole | HepG2 | 0.71 | |

| 3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole | A549 | 26.00 |

These findings suggest that N-(Prop-2-yn-1-y)-1-propyl-pyrazole may inhibit tumor growth through mechanisms that warrant further investigation.

2. Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

3. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Preliminary studies have indicated effective minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli:

These results highlight its potential as an antimicrobial agent, suggesting applications in treating infections.

Case Studies

A recent study evaluated the efficacy of N-(Prop-2-yn-1-y)-1-propyl-pyrazole in inhibiting tumor growth in vivo using mouse models implanted with human cancer cells. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups .

Comparative Analysis

To better understand the unique properties of N-(Prop-2-yn-1-y)-1-propyl-pyrazole, it is beneficial to compare it with other pyrazole derivatives:

| Compound Name | Unique Features |

|---|---|

| 1-Allyl-N-(propyl)-pyrazole | Different reactivity due to allyl substitution |

| 3-Methyl-N-(propynyl)-pyrazole | Variation in electronic properties affecting reactivity |

| N-Methyl-N-(prop-2-yne)-pyrazole | Enhanced lipophilicity due to methyl substitution |

This comparison underscores the structural diversity within the pyrazole class and provides insights into how modifications can influence biological activity.

Q & A

Q. Basic Research Focus

- HPLC and FTIR : Confirm purity (>95%) and detect functional groups (amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS/MS) : Identify molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Unusual losses (e.g., 11 u) require collision-activated dissociation (CAD) studies and DFT calculations to validate mechanisms .

- NMR (¹H/¹³C) : Assign protons on the pyrazole ring (δ 6.5–7.5 ppm) and propargyl group (δ 2.0–2.5 ppm) .

Methodological Tip : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH groups).

What in vitro models are appropriate for initial evaluation of biological activity, and how do structural modifications influence efficacy?

Q. Basic to Advanced Research Focus

- Antimicrobial Assays : Broth microdilution (MIC values) against Gram-positive/negative strains .

- Anti-inflammatory Models : Inhibition of COX-2 in LPS-stimulated macrophages or carrageenan-induced paw edema in rodents .

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position enhances activity, while bulky substituents on the propargyl chain may reduce bioavailability .

Methodological Tip : Pair in vitro assays with cytotoxicity screening (e.g., MTT on HEK-293 cells) to assess therapeutic index.

How can researchers resolve discrepancies in mass spectrometry data, such as unexpected fragmentation patterns?

Advanced Research Focus

Unusual fragmentation (e.g., loss of 11 u) may arise from intramolecular rearrangements or hydrogen bonding. Strategies include:

- High-Resolution MS (HRMS) : Accurately determine fragment masses (e.g., Q-TOF instruments) .

- Isotopic Labeling : Use deuterated analogs to trace fragmentation pathways.

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to simulate fragmentation energetics .

Methodological Tip : Cross-validate findings with MS/MS libraries of structurally related pyrazoles.

What methodologies are recommended for establishing the structure-activity relationship (SAR) of derivatives?

Q. Advanced Research Focus

- Analog Synthesis : Systematically modify the pyrazole core (e.g., substituents at positions 1 and 5) and propargyl chain (e.g., alkyl vs. aryl groups) .

- Biological Profiling : Test analogs in parallel assays (e.g., enzymatic inhibition, cell viability) to correlate substituents with potency.

- 3D-QSAR : Use CoMFA or CoMSIA models to predict activity based on steric/electronic properties .

Example : Replacing the propargyl group with cyclopropyl in analogs improved metabolic stability in hepatic microsome assays .

How should one design experiments to assess pharmacokinetic properties in preclinical studies?

Q. Advanced Research Focus

- Oral Bioavailability : Administer the compound in rodent models and measure plasma concentrations via LC-MS/MS. Optimize logP (2–4) by adjusting lipophilic substituents .

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation) .

- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction, critical for dose adjustment .

Methodological Tip : Use cassette dosing to screen multiple analogs simultaneously.

What computational approaches predict binding affinity and interaction mechanisms with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to targets (e.g., COX-2, Factor Xa) using AutoDock Vina. Focus on hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent optimization .

Methodological Tip : Validate docking poses with crystallographic data from homologous proteins.

What strategies mitigate challenges in regioselectivity during analog synthesis?

Q. Advanced Research Focus

- Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrazole) during coupling steps .

- Microwave Irradiation : Enhances regioselectivity in cycloaddition reactions (e.g., Huisgen reaction) .

- Catalytic Systems : Use Cu(I)/ligand complexes for controlled alkyne-azide cycloadditions .

Case Study : Switching from DMF to THF reduced byproduct formation in propargylamide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.